2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with the molecular formula C23H22N4O3S2 and a molecular weight of 466.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Thioether Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Cytotoxicity: It can induce cell death in cancer cells by disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their diverse pharmacological properties.
Uniqueness
2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual thioether and acetamide functionalities make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-6-4-7-14(2)19(13)25-11-18-22-23-20(26-18)28-12-17(24)21-15-8-5-9-16(10-15)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLWBNKDXJLKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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